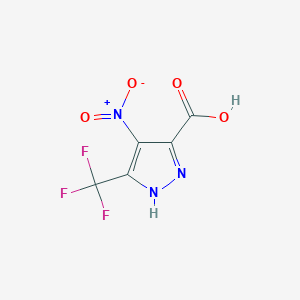

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3O4/c6-5(7,8)3-2(11(14)15)1(4(12)13)9-10-3/h(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUXBAOGDOGJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(=O)O)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591618 | |

| Record name | 4-Nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322805-15-1 | |

| Record name | 4-Nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide for Advanced Research

Introduction: The intricate architecture of functionalized pyrazole scaffolds continues to be a cornerstone in the landscape of modern medicinal chemistry and drug development. Among these, 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid stands out as a particularly valuable building block. The convergence of the electron-withdrawing nitro and trifluoromethyl groups on the pyrazole core imparts unique electronic properties and metabolic stability, making it a sought-after intermediate in the synthesis of novel therapeutic agents and agrochemicals. This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to this target molecule, designed for researchers and scientists in the field. We will delve into the mechanistic underpinnings of each synthetic step, offering not just a protocol, but a strategic blueprint for its successful execution.

A Two-Pronged Approach: From β-Ketoester to Functionalized Pyrazole

The synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is most effectively approached through a two-stage strategy. The initial phase focuses on the construction of the core pyrazole ring bearing the trifluoromethyl and carboxylic acid moieties. The subsequent stage involves the regioselective nitration of this pyrazole precursor. This modular approach allows for optimization at each distinct chemical transformation.

Stage 1: Forging the Pyrazole Core

The foundational step in this synthesis is the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a trifluoromethylated β-dicarbonyl precursor is required. A highly suitable and commercially available starting material is ethyl 4,4,4-trifluoroacetoacetate (ETFAA) .[3][4]

The Synthetic Workflow:

Figure 1: Overall synthetic workflow for 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Step 1.1: Synthesis of Ethyl 4,4,4-trifluoro-2,3-dioxobutanoate

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in a suitable solvent such as dioxane or ethanol.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

The filtrate is then concentrated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield ethyl 4,4,4-trifluoro-2,3-dioxobutanoate.

Step 1.2: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid

This step involves the cyclocondensation of the synthesized ethyl 4,4,4-trifluoro-2,3-dioxobutanoate with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol:

-

Dissolve ethyl 4,4,4-trifluoro-2,3-dioxobutanoate (1 equivalent) in a protic solvent like ethanol or acetic acid.

-

Cool the solution in an ice bath and add hydrazine hydrate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, which may result in the precipitation of the product. If not, the solvent is removed under reduced pressure.

-

The resulting solid is then subjected to basic hydrolysis (e.g., with aqueous NaOH) to convert the ester to a carboxylic acid, followed by acidification (e.g., with HCl) to precipitate the 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

| Parameter | Step 1.1: Oxidation | Step 1.2: Cyclocondensation & Hydrolysis |

| Starting Material | Ethyl 4,4,4-trifluoroacetoacetate | Ethyl 4,4,4-trifluoro-2,3-dioxobutanoate |

| Key Reagents | Selenium dioxide | Hydrazine hydrate, NaOH, HCl |

| Solvent | Dioxane or Ethanol | Ethanol or Acetic Acid |

| Temperature | Reflux | 0 °C to Reflux |

| Product | Ethyl 4,4,4-trifluoro-2,3-dioxobutanoate | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

Table 1: Summary of Reaction Parameters for Stage 1.

Stage 2: Regioselective Nitration of the Pyrazole Ring

The introduction of a nitro group onto the pyrazole ring is a critical step that significantly influences the final properties of the molecule. The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups directs the electrophilic nitration to the C4 position of the pyrazole ring.

The Nitration Process:

Figure 2: The nitration of the pyrazole precursor.

Step 2.1: Nitration of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid

The nitration is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1 equivalent) while cooling in an ice-salt bath to maintain a low temperature.

-

Once the pyrazole is dissolved, add fuming nitric acid (1.2 equivalents) dropwise, ensuring the temperature does not rise significantly.

-

After the addition, allow the reaction mixture to stir at a low temperature for a specified period, followed by stirring at room temperature.

-

The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent.

| Parameter | Step 2.1: Nitration |

| Starting Material | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

| Key Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0 °C to Room Temperature |

| Product | 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

Table 2: Summary of Reaction Parameters for Stage 2.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a logical and robust pathway for the preparation of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The strategy of first constructing the pyrazole core followed by regioselective nitration is both efficient and scalable. The choice of starting materials and reagents is based on established chemical principles and aims to maximize yield and purity.

For researchers in drug discovery and development, this guide serves as a practical manual for accessing a key molecular building block. The insights into the reaction mechanisms and experimental conditions are intended to empower scientists to not only replicate this synthesis but also to adapt and innovate upon it for the creation of new chemical entities with therapeutic potential. The continued exploration of functionalized pyrazoles will undoubtedly lead to the discovery of next-generation pharmaceuticals and agrochemicals.

References

-

Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006, [Link].

-

Elnagdi, M. H., et al. "The Synthesis and Chemistry of Pyrazoles of Pharmacological Interest." Advances in Heterocyclic Chemistry, vol. 107, 2012, pp. 69-149, [Link].

-

Katritzky, A. R., et al. "Nitration of Five-Membered Heterocycles." Chemical Reviews, vol. 104, no. 1, 2004, pp. 175-202, [Link].

-

Janssen, J. W. A. M., et al. "Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, vol. 41, no. 10, 1976, pp. 1758-1762, [Link].

-

PubChem. "4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid." National Center for Biotechnology Information, [Link].

-

Olah, G. A., et al. "Aromatic Substitution. 28. Nitration of Pyrazole, Imidazole, and Their N-Methyl Derivatives with Nitronium Tetrafluoroborate." The Journal of Organic Chemistry, vol. 40, no. 25, 1975, pp. 3638-3641, [Link].

-

Behr, L. C., et al. "The Chemistry of the Pyrazoles." The Chemistry of Heterocyclic Compounds, John Wiley & Sons, Inc., 1967, pp. 1-134, [Link].

-

Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles. 6th ed., Longman, 1973, [Link].

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds with precise functionalities is paramount. Among the plethora of heterocyclic compounds, pyrazoles have consistently demonstrated significant therapeutic potential, forming the core of numerous approved drugs.[1] This guide focuses on a particularly valuable derivative: 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid .

With its unique constellation of functional groups—a reactive carboxylic acid handle, a strongly electron-withdrawing trifluoromethyl group, and a nitro group on the pyrazole core—this molecule has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation.[2][3] Its structural rigidity and capacity for diverse chemical modifications make it an attractive component for the synthesis of complex pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs).[4][5][6][] This document serves as a comprehensive technical resource, elucidating the chemical and physical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical Properties: A Quantitative Overview

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃N₃O₄ | [3][8] |

| Molecular Weight | 225.08 g/mol | [3][8] |

| CAS Number | 1322805-15-1 | [3][8] |

| Appearance | Off-white to yellow solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | [9] |

| Boiling Point (predicted) | 450.7 ± 45.0 °C at 760 mmHg | [9] |

| Density (predicted) | 1.9 ± 0.1 g/cm³ | [9] |

| pKa (predicted) | Data not available | |

| Solubility (predicted) | Soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. | Inferred from structure |

| LogP (predicted) | 0.8 | [8] |

Spectroscopic Characterization: Unveiling the Molecular Structure

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a broad singlet for the carboxylic acid proton (typically δ 10-13 ppm) and a singlet for the N-H proton of the pyrazole ring (chemical shift can vary depending on the solvent and concentration).

¹³C NMR Spectroscopy: The carbon NMR spectrum will be more complex, with distinct signals for the five carbon atoms of the pyrazole ring and the carboxylic acid. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The presence of the nitro group and the trifluoromethyl group will significantly influence the chemical shifts of the pyrazole ring carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

-

A broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-F stretching vibrations from the trifluoromethyl group, usually found in the 1000-1200 cm⁻¹ region.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (225.08 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and potentially fragments related to the pyrazole ring.

Synthesis and Reactivity: Constructing and Utilizing a Key Intermediate

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. While a specific, detailed protocol for 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is not widely published, a plausible synthetic route can be devised based on known methodologies for constructing highly functionalized pyrazole rings.

A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. This can be followed by nitration of the pyrazole ring.

Plausible Synthetic Workflow

A potential synthetic pathway is outlined below. This approach leverages readily available starting materials and established chemical transformations.

Caption: Plausible synthetic workflow for 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis. Note: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory experiments.

Step 1: Synthesis of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

-

To a solution of a suitable 1,3-dicarbonyl precursor (e.g., derived from ethyl trifluoroacetoacetate) in a protic solvent like ethanol, add hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pyrazole ethyl ester.

Step 2: Synthesis of Ethyl 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add the ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate from the previous step.

-

Stir the reaction mixture at low temperature for a specified period, carefully monitoring the reaction by TLC.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the nitrated pyrazole ester.

Step 3: Synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

-

Dissolve the ethyl 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a stoichiometric excess of a base, such as sodium hydroxide or lithium hydroxide.

-

Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Chemical Reactivity

The reactivity of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is dictated by its three key functional groups:

-

Carboxylic Acid: This group readily undergoes standard transformations such as esterification, amidation, and conversion to the acid chloride. This is the primary handle for attaching the molecule to other chemical entities, such as linkers in PROTACs.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the presence of the strongly deactivating nitro and trifluoromethyl groups makes further substitution challenging. The N-H proton can be deprotonated and the resulting anion can be alkylated or acylated.

-

Nitro Group: The nitro group can be reduced to an amino group, providing another point for functionalization. This opens up possibilities for further derivatization and the synthesis of a wider range of analogues.

Applications in Drug Discovery: A Versatile Building Block for Targeted Therapies

The primary application of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in modern medicinal chemistry is as a versatile building block, particularly in the design and synthesis of PROTACs.[3]

Role in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4][5][6][] They typically consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is often used as a component of the linker or as a scaffold to which the linker and one of the ligands are attached. Its carboxylic acid group provides a convenient attachment point for the linker through amide bond formation. The rigid pyrazole core helps to control the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Caption: Role of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in PROTAC assembly.

The trifluoromethyl and nitro groups can also play a role in modulating the physicochemical properties of the final PROTAC molecule, such as its solubility, cell permeability, and metabolic stability.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Based on available safety data for similar compounds, it is likely to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its unique combination of reactive and modulating functional groups makes it particularly well-suited for the synthesis of complex molecules for targeted therapies, most notably PROTACs. As the field of targeted protein degradation continues to expand, the importance of such specialized chemical tools is set to grow, making a thorough understanding of their properties and reactivity essential for researchers in the field.

References

-

PubChem. 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chemsrc. 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. [Link]

-

Hacıalioğlu, E. et al. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]

-

PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Hacıalioğlu, E. et al. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]

-

Troup, R. I. et al. Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

-

Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]

-

Sun, X. et al. Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]

-

CP Lab Safety. 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, min 97%, 1 gram. [Link]

-

MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

-

CAS Common Chemistry. 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester. [Link]

-

PMC. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Amerigo Scientific. 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (97%). [Link]

-

UB. 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

Sources

- 1. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-3-carboxylic acid, 4-nitro-5-(trifluoromethyl)- [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C5H2F3N3O4 | CID 17925798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS#:1322805-15-1 | 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Chemsrc [chemsrc.com]

physical properties of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

Executive Summary

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.[1] This guide provides a comprehensive analysis of its core physical and chemical properties, offering researchers and drug development professionals the foundational knowledge required for its effective handling, characterization, and application. The molecule's unique combination of a pyrazole core, a carboxylic acid, a nitro group, and a trifluoromethyl group imparts distinct electronic and steric characteristics that govern its behavior. This document synthesizes available data, both computed and experimental, to present a holistic view of its molecular identity, physicochemical parameters, and analytical characterization profile.

Molecular Identity and Structure

The structural architecture of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is key to its reactivity and physical properties. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with three powerful electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a carboxylic acid group (-COOH). This substitution pattern profoundly influences the molecule's acidity, polarity, and potential for intermolecular interactions.

| Identifier | Value | Source |

| IUPAC Name | 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | PubChem[2] |

| CAS Number | 1322805-15-1 | CP Lab Safety[1] |

| Molecular Formula | C₅H₂F₃N₃O₄ | PubChem[2] |

| Molecular Weight | 225.08 g/mol | PubChem[2] |

| Canonical SMILES | C1(=C(NN=C1C(=O)O)C(F)(F)F)[O-] | PubChem[2] |

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of the title compound. It is critical to distinguish between computationally predicted values and those determined experimentally. Predicted values provide excellent estimations for logistical and experimental design but should be confirmed where possible.

| Property | Value | Type | Source |

| Molecular Weight | 225.08 g/mol | Computed | PubChem[2] |

| Boiling Point | 450.7 ± 45.0 °C at 760 mmHg | Predicted | Chemsrc[3] |

| Density | 1.9 ± 0.1 g/cm³ | Predicted | Chemsrc[3] |

| XLogP3 | 0.8 | Computed | PubChem[2] |

| Polar Surface Area (PSA) | 112 Ų | Computed | PubChem[2] |

| Hydrogen Bond Donors | 2 | Computed | PubChem[2] |

| Hydrogen Bond Acceptors | 6 | Computed | PubChem[2] |

| Purity (Commercial) | ≥97% | Experimental | CP Lab Safety[1] |

| Storage Conditions | Room temperature | Experimental | CP Lab Safety[1] |

Detailed Analysis of Physical Properties

Acidity and the Influence of Electron-Withdrawing Groups

Caption: Influence of electron-withdrawing groups on the acidity of the title compound.

Lipophilicity and Solubility

The octanol-water partition coefficient is a critical parameter in drug development, indicating the lipophilicity of a compound. The computed XLogP3 value for this molecule is 0.8.[2] This relatively low value suggests a moderate degree of lipophilicity, indicating that the molecule possesses a balance of hydrophilic and hydrophobic character. The presence of polar groups capable of hydrogen bonding (carboxylic acid, N-H of the pyrazole, nitro group) enhances its interaction with aqueous media. This balance is often desirable in drug candidates, as it can facilitate both sufficient aqueous solubility for formulation and adequate lipid membrane permeability to reach intracellular targets.

Thermal Properties and Physical State

The compound is supplied as a solid with recommended storage at room temperature, indicating reasonable thermal stability under standard laboratory conditions.[1] While an experimental melting point is not available, the high predicted boiling point of 450.7 °C suggests that strong intermolecular forces are present.[3] These forces likely include hydrogen bonding from the carboxylic acid and pyrazole N-H protons, as well as strong dipole-dipole interactions originating from the highly polar nitro and trifluoromethyl groups.

Standard Analytical Characterization Workflows

Confirmation of the identity and purity of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid relies on a standard suite of analytical techniques. The causality behind this multi-faceted approach is the principle of orthogonal validation, where different methods provide complementary information to build a complete and trustworthy profile of the compound.

Experimental Protocol: A Self-Validating System

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) in negative mode to easily deprotonate the acidic proton.

-

Expected Result: A prominent ion peak corresponding to the [M-H]⁻ anion at an m/z of approximately 224.0, consistent with the molecular formula C₅HF₃N₃O₄⁻. The exact mass measurement from HRMS should align with the theoretical value (224.9997) within a narrow tolerance (e.g., < 5 ppm).[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise molecular structure by probing the chemical environment of each nucleus.

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and analyzed using ¹H, ¹³C, and ¹⁹F NMR.

-

Expected Results:

-

¹H NMR: Two broad, exchangeable singlets are expected: one for the carboxylic acid proton (-COOH) at a downfield chemical shift (>10 ppm) and one for the pyrazole N-H proton.

-

¹³C NMR: Signals corresponding to the five unique carbon atoms, including the carboxyl carbon, the quaternary carbons of the pyrazole ring, and the carbon of the trifluoromethyl group (observed as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

-

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology: Analysis of the neat solid using an attenuated total reflectance (ATR) accessory.

-

Expected Results: Characteristic absorption bands including a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).

-

Caption: A typical workflow for the analytical characterization of the title compound.

Conclusion: Implications for Scientific Application

The physicochemical properties of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid define its role as a versatile and potent building block in modern chemistry. Its high degree of functionalization, significant acidity, and balanced lipophilicity make it an attractive starting material for constructing more complex molecules, particularly in the synthesis of PROTACs and other targeted protein degraders.[1] The strong electron-withdrawing nature of its substituents can be leveraged to tune the electronic properties of target molecules and to serve as a handle for diverse chemical transformations. Researchers and drug development professionals can utilize the data and protocols within this guide to confidently incorporate this compound into their synthetic and screening workflows, accelerating the discovery of new chemical entities.

References

-

Title: 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C5H2F3N3O4 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Source: Chemsrc URL: [Link]

-

Title: 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, min 97%, 1 gram Source: CP Lab Safety URL: [Link]

Sources

structure elucidation of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Structure Elucidation of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (C₅H₂F₃N₃O₄, Molecular Weight: 225.08 g/mol ) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] The presence of a pyrazole core, a known pharmacophore, combined with the electron-withdrawing nitro and trifluoromethyl groups, and a carboxylic acid moiety, suggests a potential for diverse biological activities.[3][4] Accurate and unambiguous structure elucidation is a critical first step in understanding its chemical reactivity, and potential as a therapeutic agent.

This guide provides a comprehensive, multi-technique approach to the structural characterization of this molecule. It is designed for researchers and scientists, offering not just protocols, but the strategic reasoning behind the selection and application of various analytical methods. Our approach is rooted in the principle of orthogonal verification, where data from multiple independent techniques are integrated to build a conclusive and self-validating structural model.

The Strategic Workflow for Structure Elucidation

The elucidation of a novel molecular structure is a systematic process. For a molecule with the complexity of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a combination of spectroscopic and spectrometric techniques is essential. The logical flow of analysis ensures that each step builds upon the last, progressively revealing the molecular architecture.

Below is a diagram illustrating the proposed workflow, which forms the backbone of this guide.

Caption: A strategic workflow for the structure elucidation of novel compounds.

Foundational Analysis: Molecular Formula and Functional Groups

2.1. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

Expertise & Experience: Before delving into complex spectroscopic analysis, it is imperative to establish the molecular formula. While the formula (C₅H₂F₃N₃O₄) is known, experimental verification is a cornerstone of good scientific practice. HRMS provides a highly accurate mass measurement, which can confirm the elemental composition.

Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is recommended to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Compare the measured exact mass of the [M-H]⁻ ion with the theoretical mass calculated for C₅HF₃N₃O₄⁻. The expected high-resolution mass provides irrefutable evidence for the elemental composition.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule. For our target compound, we expect to see characteristic vibrations for the carboxylic acid, the nitro group, the C-F bonds of the trifluoromethyl group, and the pyrazole ring.

Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Spectral Interpretation: Analyze the spectrum for key absorption bands.

Table 1: Predicted FTIR Absorption Bands for 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity/Description |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Very Broad, Strong[5][6][7] |

| 1760 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, Sharp[5][6][7] |

| 1560 - 1520 | Asymmetric N-O Stretch | Nitro Group (-NO₂) | Strong |

| 1350 - 1320 | Symmetric N-O Stretch | Nitro Group (-NO₂) | Medium-Strong |

| ~1600 & ~1475 | C=N and C=C Stretch | Pyrazole Ring | Medium |

| 1300 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Strong, often multiple bands |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) | Medium[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments are required to piece together the full connectivity.

3.1. ¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will provide information on the number and environment of protons. Given the structure, we expect to see signals for the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as DMSO-d₆. DMSO is chosen for its ability to dissolve the polar compound and to observe exchangeable protons (OH and NH).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Spectral Interpretation:

-

-COOH Proton: A very broad singlet is expected at a downfield chemical shift (typically >12 ppm).[6][8] This signal will disappear upon addition of a drop of D₂O, confirming its identity as an exchangeable proton.

-

N-H Proton: A broad singlet is also expected for the pyrazole N-H proton, likely in the range of 13-15 ppm, though this can vary. This signal will also be exchangeable with D₂O.

-

3.2. ¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the presence of the highly electronegative trifluoromethyl group, we can expect significant coupling between the fluorine atoms and adjacent carbons.

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Spectral Interpretation: We anticipate 5 distinct carbon signals. The trifluoromethyl group will cause the C3 and the CF₃ carbons to appear as quartets due to ¹JCF and ²JCF coupling, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F) |

| C=O (Carboxylic Acid) | 160 - 170 | Singlet |

| C5 (attached to COOH) | 140 - 150 | Singlet |

| C3 (attached to CF₃) | 135 - 145 | Quartet (²JCF) |

| C4 (attached to NO₂) | 120 - 130 | Singlet |

| CF₃ | 115 - 125 | Quartet (¹JCF) |

3.3. ¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is highly specific for fluorine-containing compounds. It will confirm the presence and electronic environment of the trifluoromethyl group.

Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same NMR sample.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

Spectral Interpretation: A single sharp singlet is expected, confirming that all three fluorine atoms are chemically equivalent.

3.4. 2D NMR Spectroscopy for Connectivity

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For this molecule, with its lack of C-H bonds, Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlations to observe would be between the N-H proton and the C3, C4, and C5 carbons of the pyrazole ring, and between the carboxylic acid proton and the C5 and C=O carbons. These correlations are crucial for unambiguously assigning the positions of the substituents on the pyrazole ring.

Caption: Key expected HMBC correlations for structural confirmation.

Mass Spectrometry: Fragmentation Analysis

Expertise & Experience: Beyond confirming the molecular weight, mass spectrometry provides structural information through fragmentation patterns. The fragmentation of nitro-containing compounds often involves characteristic losses.

Protocol: Tandem Mass Spectrometry (MS/MS)

-

Instrumentation: Use a triple quadrupole or ion trap mass spectrometer.

-

Experiment: Select the [M-H]⁻ ion (m/z 224) as the precursor ion.

-

Collision-Induced Dissociation (CID): Fragment the precursor ion using a collision gas (e.g., argon).

-

Analysis: Analyze the resulting product ions.

Expected Fragmentation Pathways:

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of NO₂ (46 Da): Loss of the nitro group is also highly probable.[9][10]

-

Loss of H₂O (18 Da): Loss of water from the carboxylic acid.

X-Ray Crystallography: The Definitive Structure

Expertise & Experience: When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state. This technique can confirm the connectivity established by NMR and reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[11][12][13]

Protocol: Single Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent system (e.g., ethanol/water, acetone).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model to obtain the final atomic coordinates and molecular structure.[11][14]

The crystal structure is expected to show extensive hydrogen bonding, likely forming dimers between the carboxylic acid groups of adjacent molecules, a common feature for pyrazole-carboxylic acids.[14]

Conclusion

The requires a methodical and multi-faceted analytical approach. By systematically applying HRMS, FTIR, a full suite of 1D and 2D NMR experiments, and MS/MS, a confident structural assignment can be made. Ultimately, single-crystal X-ray diffraction can provide the definitive and absolute confirmation of the molecular structure. This comprehensive strategy ensures the scientific integrity of the data and provides a solid foundation for any future research or development involving this promising compound.

References

- 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, min 97%, 1 gram - CP Lab Safety. Vertex AI Search.

- Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane - ResearchGate.

- Negative-ion mass spectra recorded from four nitro compounds by a... - ResearchGate.

- Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid - Benchchem. Benchchem.

- A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains | Journal of the American Chemical Society. Journal of the American Chemical Society.

- 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Chemsrc. Chemsrc.

- 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C5H2F3N3O4 | CID - PubChem. PubChem.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.

- 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. … - ResearchGate.

- Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed - NIH.

- Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment. Cambridge University Press.

- Figure S13. 1 H NMR Spectrum of 5-Trifluoromethyl-1-pentafluorophenyl-5-hydroxy-3 - ResearchGate.

- Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - Canadian Science Publishing. Canadian Science Publishing.

- Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SpringerLink.

- 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z - Cambridge University Press & Assessment. Cambridge University Press.

- Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview - ResearchGate.

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - NIH.

- General structure for Pyrazole derivative (A2): 5-(2-methoxyphenyl) - ResearchGate.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship - PubMed.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Chemistry LibreTexts.

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. OpenStax.

- Mass Spectrometry: Fragment

- 3-(Trifluoromethyl)pyrazole - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.

- ChemScene: Building blocks | Bioactive small molecules. ChemScene.

- IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.

- Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and - Semantic Scholar. Semantic Scholar.

- Spectroscopy of Carboxylic Acid Derivatives - Oregon State University.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Semantic Scholar.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. DergiPark.

- 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - BLDpharm. BLDpharm.

- 5334-40-7|4-Nitro-1H-pyrazole-3-carboxylic acid|BLD Pharm. BLDpharm.

- Synthesis, characterization and biological evaluation of some novel carboxamide deriv

- 1H-Pyrazole-3-carboxylic acid, 4-nitro-5-(trifluoromethyl)- - CymitQuimica. CymitQuimica.

- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 97 113100-53-1 - Sigma-Aldrich. Sigma-Aldrich.

- 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid | CAS 5334-38-3 | SCBT. Santa Cruz Biotechnology.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C5H2F3N3O4 | CID 17925798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. With a molecular weight of 225.08 g/mol , this molecule integrates several key pharmacophores—a pyrazole core, a trifluoromethyl group, and a nitro group—that are known to modulate the bioactivity and physicochemical properties of drug candidates. This document will delve into its chemical identity, a plausible synthetic route, spectroscopic characteristics, potential therapeutic applications, and essential safety protocols.

Compound Identity and Physicochemical Properties

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative. The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the electronic environment of the pyrazole ring, impacting its reactivity and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₃N₃O₄ | [1] |

| Molecular Weight | 225.08 g/mol | [1] |

| CAS Number | 1322805-15-1 | [1] |

| IUPAC Name | 4-nitro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | [1] |

| Appearance | Solid (predicted) | - |

| Purity | Typically ≥97% | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

The introduction of a nitro group at the C4 position of the pyrazole ring is a critical step. The pyrazole ring can be nitrated using a mixture of nitric acid and sulfuric acid.[3] The electron-withdrawing trifluoromethyl group at the C3 position and the ester group at the C5 position will direct the nitration to the C4 position.

-

Procedure:

-

To a stirred solution of Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Ethyl 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

-

Step 2: Hydrolysis of Ethyl 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under basic conditions, for example, using lithium hydroxide.

-

Procedure:

-

Dissolve the crude Ethyl 4-nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Analysis

While specific spectral data for this exact compound is not publicly available, we can predict the expected spectroscopic characteristics based on its structure and data from similar compounds.

Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | A broad singlet for the N-H proton of the pyrazole ring and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals for the carboxylic carbon, the trifluoromethyl carbon, and the carbons of the pyrazole ring. The presence of the nitro and trifluoromethyl groups will cause significant shifts. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) - C=O stretch from the carboxylic acid (1710-1760 cm⁻¹) - N-O asymmetric and symmetric stretches from the nitro group (around 1550 and 1350 cm⁻¹) - C-F stretches from the trifluoromethyl group.[4][5] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 225.08 g/mol . |

Potential Applications in Drug Development

The unique combination of a pyrazole core, a trifluoromethyl group, and a nitro group suggests several potential applications in drug development, particularly in the fields of oncology and anti-inflammatory therapies.

Rationale for Therapeutic Potential

-

Pyrazole Core: The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, known for a wide range of biological activities including anti-inflammatory, analgesic, and anticancer effects.[6]

-

Trifluoromethyl Group: The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate.

-

Nitro Group: The nitro group is a versatile functional group in medicinal chemistry. It can act as a bioisostere for other functional groups and can be involved in crucial binding interactions with biological targets. Furthermore, under hypoxic conditions found in solid tumors, the nitro group can be reduced to cytotoxic species, offering a targeted therapeutic approach.

Potential as an Anti-inflammatory Agent

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[3] The structural features of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid make it a candidate for investigation as a novel anti-inflammatory agent.

Sources

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. [PDF] Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Characterization of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1322805-15-1).[1][2][3] As a highly functionalized heterocyclic compound, it presents unique features in its spectroscopic data, which are critical for its identification, purity assessment, and application in research and drug development. This document outlines the predicted spectral data across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explains the underlying principles for these predictions, and provides standardized protocols for data acquisition. The integration of these techniques offers a self-validating system for the unambiguous structural elucidation of the title compound.

Molecular Structure and Spectroscopic Implications

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a complex organic molecule with a molecular formula of C₅H₂F₃N₃O₄ and a molecular weight of 225.08 g/mol .[1][4] Its structure incorporates several key functional groups that dictate its spectroscopic behavior:

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its aromaticity influences the chemical shifts in NMR and provides characteristic vibrations in IR spectroscopy.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that significantly deshields adjacent nuclei in NMR and has intense, characteristic stretching vibrations in its IR spectrum.

-

Trifluoromethyl Group (-CF₃): Another powerful electron-withdrawing group. Its presence is definitively confirmed by ¹⁹F NMR and strong, complex C-F stretching bands in IR. The fluorine atoms induce splitting in the ¹³C NMR spectrum.

-

Carboxylic Acid Group (-COOH): This group has highly characteristic and easily identifiable signals in both NMR and IR spectra, notably the acidic proton in ¹H NMR and the extremely broad O-H stretch in IR.[5]

The strategic combination of these groups makes multi-faceted spectroscopic analysis essential for full characterization.

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the electronic environment of fluorine atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be remarkably simple due to the absence of C-H bonds on the pyrazole ring. The only observable protons are those attached to heteroatoms.

-

Carboxylic Acid Proton (-COOH): This proton is highly acidic and subject to hydrogen bonding. It is expected to appear as a very broad singlet far downfield, typically in the range of 12.0 - 14.0 ppm . Its chemical shift can be highly dependent on concentration and the choice of solvent.[5]

-

Pyrazole N-H Proton: The proton on the pyrazole nitrogen will also be a broad singlet, appearing downfield due to the aromatic nature of the ring and the influence of adjacent electron-withdrawing groups. A predicted range is 13.0 - 15.0 ppm , though it may exchange with residual water in the solvent, potentially leading to signal broadening or disappearance.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | 12.0 - 14.0 | Broad Singlet | -COOH |

| 2 | 13.0 - 15.0 | Broad Singlet | Pyrazole N-H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide five distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the attached functional groups.

-

Carboxylic Acid Carbonyl (C=O): Expected in the typical range for carboxylic acids, around 160 - 170 ppm .

-

Pyrazole Ring Carbons:

-

C5 (-C-COOH): This carbon is attached to the carboxylic acid and a nitrogen atom. Its shift will be influenced by both, predicted around 140 - 150 ppm .

-

C3 (-C-CF₃): Attached to the trifluoromethyl group, this carbon's signal will be split into a quartet by the three fluorine atoms (¹JC-F coupling, ~270 Hz). It is expected around 115 - 125 ppm (q) .

-

C4 (-C-NO₂): This carbon is bonded to the strongly electron-withdrawing nitro group and is expected to be significantly deshielded, likely in the range of 145 - 155 ppm .

-

-

Trifluoromethyl Carbon (-CF₃): This carbon will also appear as a quartet due to the one-bond coupling to fluorine (¹JC-F). It will be found in the characteristic range for CF₃ groups, around 118 - 128 ppm (q) .

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Assignment |

| 1 | 160 - 170 | Singlet | C=O |

| 2 | 145 - 155 | Singlet | C4-NO₂ |

| 3 | 140 - 150 | Singlet | C5-COOH |

| 4 | 118 - 128 | Quartet (q) | -CF₃ |

| 5 | 115 - 125 | Quartet (q) | C3-CF₃ |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds. For this molecule, a single signal is expected.

-

Trifluoromethyl Group (-CF₃): The three fluorine atoms are chemically equivalent and will produce a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is predicted to be in the range of -60 to -70 ppm (relative to CFCl₃).

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is key to obtaining high-quality data.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent as it is capable of solubilizing the polar compound and allows for the observation of exchangeable protons (-COOH and N-H).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-pulse experiment. Ensure the spectral width is sufficient to include the downfield acidic protons (e.g., 0-16 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio. A long relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a standard one-pulse experiment, ensuring the reference frequency is set correctly for fluorine.

-

Data Processing: Process all spectra with appropriate phasing and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆ at 2.50 and 39.52 ppm, respectively).

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by their characteristic vibrational frequencies. The spectrum of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is expected to be rich with distinct absorption bands.

Predicted IR Absorption Bands

The key diagnostic peaks arise from the carboxylic acid, nitro, and trifluoromethyl groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ . This broadening is a classic sign of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[5][6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1760 cm⁻¹ is characteristic of the carbonyl group.[7][8]

-

N-O Stretches (Nitro Group): Two strong absorptions are predicted: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .

-

C-F Stretches (Trifluoromethyl Group): Multiple strong and complex bands are expected in the fingerprint region, typically between 1100-1350 cm⁻¹ . These often appear as some of the most intense peaks in the spectrum.

-

C=N and C=C Stretches (Pyrazole Ring): Medium intensity bands in the 1400-1600 cm⁻¹ region can be attributed to the aromatic ring vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| O-H Stretch | 2500 - 3300 | Strong, Very Broad | -COOH Dimer |

| C=O Stretch | 1710 - 1760 | Strong, Sharp | -COOH |

| N-O Asymmetric Stretch | 1520 - 1560 | Strong | -NO₂ |

| C=N/C=C Ring Stretches | 1400 - 1600 | Medium | Pyrazole Ring |

| N-O Symmetric Stretch | 1340 - 1380 | Strong | -NO₂ |

| C-F Stretches | 1100 - 1350 | Strong, Multiple Bands | -CF₃ |

Experimental Protocol for IR Analysis

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

-

ATR Protocol:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air.

-

Place a small amount (1-2 mg) of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of all functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's connectivity through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The compound has an exact mass of 224.9997 Da.[4] Using a high-resolution mass spectrometer (HRMS), the molecular ion peak should be observed at m/z 225.000, confirming the elemental composition.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). Key fragmentation pathways involve the loss of stable neutral molecules or radicals.

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Technique Selection: Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule, likely showing a strong [M-H]⁻ peak in negative ion mode. High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or TOF analyzer is recommended for accurate mass measurement.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Parameters (ESI-):

-

Ionization Mode: Negative

-

Capillary Voltage: 3-4 kV

-

Sheath/Auxiliary Gas: Nitrogen, at optimized flow rates.

-

Capillary Temperature: 250-300 °C

-

-

Data Acquisition: Acquire a full scan spectrum to identify the deprotonated molecular ion [M-H]⁻ at m/z 224. Perform tandem MS (MS/MS) on this ion to induce fragmentation and confirm the structural fragments.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The strength of this characterization guide lies in the integration of complementary data to build an unassailable structural proof.

Caption: Integrated workflow for structural validation.

By following this workflow, a researcher can systematically acquire and interpret data. The ¹H and ¹⁹F NMR confirm the presence and ratio of key nuclei. The ¹³C NMR elucidates the full carbon backbone. IR spectroscopy validates the presence of all critical functional groups, while HRMS confirms the elemental composition and provides fragmentation data consistent with the proposed structure. The convergence of all data points provides a high degree of confidence in the identity and purity of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

References

- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC. PubMed Central.

- Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing).

- Supporting Inform

- Synethsis and characterization of 3-nitropyrazole and its salts.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- (PDF) Nitropyrazoles (review).

- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information.

- 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C5H2F3N3O4 | CID 17925798 - PubChem. PubChem.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, min 97%, 1 gram. CP Lab Safety.

- 1H-Pyrazole-3-carboxylic acid, 4-nitro-5-(trifluoromethyl)-. CymitQuimica.

- 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Mass Spectrometry - Fragmentation P

- Mass Spectrometry: Fragmentation. University of California, Los Angeles.

- 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Chemsrc.

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- IR Spectroscopy - Basic Introduction. YouTube.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1H-Pyrazole-3-carboxylic acid, 4-nitro-5-(trifluoromethyl)- [cymitquimica.com]

- 3. CAS#:1322805-15-1 | 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Chemsrc [chemsrc.com]

- 4. 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C5H2F3N3O4 | CID 17925798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. youtube.com [youtube.com]

A Guide to the Multinuclear NMR-Based Structural Elucidation of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Designed for researchers and professionals in drug discovery and chemical synthesis, this document offers an in-depth exploration of the theoretical underpinnings and practical application of ¹H, ¹³C, and ¹⁹F NMR for the unambiguous structural verification of this highly functionalized heterocyclic compound. We will dissect the expected spectral features, provide a robust experimental protocol, and discuss advanced considerations such as tautomerism and solvent effects. The causality behind experimental choices and spectral interpretation is emphasized to ensure both technical accuracy and field-proven insight.

Introduction: The Compound and the Challenge

4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrazole core, decorated with three distinct and powerful electron-withdrawing groups—a nitro group, a trifluoromethyl group, and a carboxylic acid—makes it a versatile scaffold for developing novel therapeutic agents. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity.

Given the absence of C-H bonds on the pyrazole ring, standard ¹H NMR provides limited structural information. Therefore, a multi-pronged approach utilizing multinuclear NMR (¹³C and ¹⁹F) is not just beneficial but essential for its complete and unambiguous characterization. This guide serves as a detailed roadmap for performing and interpreting these crucial experiments.

The chemical structure, with systematic numbering for NMR assignment, is presented below.[1]

Caption: Numbered structure of 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid.

Predicted NMR Spectral Analysis

The predictive analysis of the NMR spectra is grounded in the fundamental principles of chemical shifts and coupling constants, influenced by the powerful inductive and resonance effects of the nitro, trifluoromethyl, and carboxyl substituents.

¹H NMR Spectrum

The proton NMR spectrum is expected to be deceptively simple, showing only signals from exchangeable protons.

-

N1-H Proton: The proton on the pyrazole nitrogen is expected to appear as a very broad singlet at a significantly downfield chemical shift, typically in the range of δ 13.0 - 15.0 ppm . Its breadth is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with the solvent or trace water. The exact position is highly dependent on the solvent, concentration, and temperature.

-

COOH Proton: The carboxylic acid proton is also highly deshielded and will appear as a broad singlet, often in the range of δ 11.0 - 13.0 ppm .[2] In a solvent like DMSO-d6, which is a hydrogen bond acceptor, this signal is readily observable.

¹³C NMR Spectrum

The ¹³C NMR spectrum is the most information-rich for this molecule, revealing the carbon backbone and the influence of the substituents. All signals are expected to be singlets in a proton-decoupled spectrum, but with notable coupling to fluorine.

-

C3 (Carbon bearing -CF₃): This carbon is directly attached to the highly electronegative CF₃ group. It is expected to appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The chemical shift is predicted to be in the range of δ 115 - 125 ppm , with a large coupling constant of ¹JCF ≈ 270-280 Hz .

-

C4 (Carbon bearing -NO₂): The nitro group is a powerful electron-withdrawing group, which significantly deshields the attached carbon. C4 is expected to be downfield, in the region of δ 145 - 155 ppm . It may exhibit a smaller two-bond coupling to the fluorine atoms (²JCCF).

-

C5 (Carbon bearing -COOH): This carbon is attached to both a ring nitrogen and the carboxylic acid group. Its chemical shift is anticipated in the δ 140 - 150 ppm range.

-

-COOH (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid will be the most downfield signal of the sp² carbons, typically appearing between δ 160 - 170 ppm .[2]

-

-CF₃ (Trifluoromethyl Carbon): This signal is often observed in ¹³C NMR spectra, though it can be broad. It will appear as a quartet with a very large one-bond C-F coupling constant. Its chemical shift is generally around δ 118 - 125 ppm .

¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides a clear and unambiguous signal for the trifluoromethyl group.[3][4]

-

-CF₃ Group: The spectrum is expected to show a single, sharp singlet. The chemical shift for a CF₃ group on a heterocyclic ring is typically in the range of δ -60 to -65 ppm (relative to CFCl₃ at 0 ppm).[5][6] The absence of any coupling confirms the presence of a CF₃ group rather than a CF₂H or CFH₂ moiety.

Summary of Predicted NMR Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | N1-H | 13.0 - 15.0 | Broad Singlet | - |

| COOH | 11.0 - 13.0 | Broad Singlet | - | |

| ¹³C | C3 | 115 - 125 | Quartet | ¹JCF ≈ 270-280 |

| C4 | 145 - 155 | Singlet (or narrow q) | ²JCCF may be visible | |

| C5 | 140 - 150 | Singlet | - | |

| COOH | 160 - 170 | Singlet | - | |

| ¹⁹F | -CF₃ | -60 to -65 | Singlet | - |

Recommended Experimental Protocol

Adherence to a validated protocol is critical for acquiring high-quality, reproducible NMR data. The following methodology is recommended.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the N-H and COOH protons, making them more easily observable.[7][8]

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the spectra to δ 0.00 ppm. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard (δ 0.00 ppm), but referencing can often be done externally or relative to a known secondary standard.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz spectrometer.

| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment |

| Spectrometer Frequency | 400 MHz | 100 MHz | 376 MHz |

| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) | Standard 1-pulse (zg) |

| Spectral Width | 20 ppm (8000 Hz) | 250 ppm (25000 Hz) | 200 ppm (75200 Hz) |

| Acquisition Time | ~2.0 s | ~1.0 s | ~1.0 s |

| Relaxation Delay (D1) | 5.0 s | 2.0 s | 2.0 s |

| Number of Scans | 16 | 1024 | 32 |

| Temperature | 298 K | 298 K | 298 K |

Workflow for Structural Confirmation